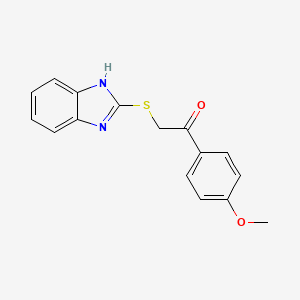

2-(1H-1,3-benzodiazol-2-ylsulfanyl)-1-(4-methoxyphenyl)ethan-1-one

Description

Properties

IUPAC Name |

2-(1H-benzimidazol-2-ylsulfanyl)-1-(4-methoxyphenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2S/c1-20-12-8-6-11(7-9-12)15(19)10-21-16-17-13-4-2-3-5-14(13)18-16/h2-9H,10H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPGBMTGFXJAICB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)CSC2=NC3=CC=CC=C3N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(1H-1,3-benzodiazol-2-ylsulfanyl)-1-(4-methoxyphenyl)ethan-1-one is a member of the benzodiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The structural formula of the compound is represented as follows:

This compound features a benzimidazole moiety linked to a methoxyphenyl group through a sulfanyl bridge, which is critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit key metabolic enzymes, including acetylcholinesterase (AChE), which is significant for conditions such as Alzheimer's disease .

- Antitumor Activity : Studies have indicated that derivatives of benzimidazole exhibit antitumor properties by inhibiting cell proliferation in various cancer cell lines . The compound's ability to bind to DNA and inhibit DNA-dependent enzymes has also been proposed as a mechanism for its antitumor effects .

Biological Activity Data

Case Studies

Several studies have investigated the biological activity of compounds similar to this compound:

- Antitumor Studies : A study demonstrated that benzimidazole derivatives exhibited significant cytotoxicity against various cancer cell lines, with IC50 values indicating their effectiveness at low concentrations. For instance, one derivative showed an IC50 of 6.26 µM against HCC827 lung cancer cells .

- Antimicrobial Testing : The antimicrobial efficacy was evaluated using broth microdilution methods against Escherichia coli and Staphylococcus aureus. The compound displayed promising antibacterial activity, suggesting potential use in treating bacterial infections .

- Mechanistic Insights : Structural studies revealed that the compound forms hydrogen bonds with DNA, which may contribute to its antitumor activity. The formation of supramolecular structures through π–π interactions was also noted, enhancing its stability and efficacy in biological systems .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that compounds containing benzodiazole derivatives exhibit significant antimicrobial properties. A study highlighted the synthesis of several benzodiazole-based compounds, including 2-(1H-1,3-benzodiazol-2-ylsulfanyl)-1-(4-methoxyphenyl)ethan-1-one, which showed promising activity against various bacterial strains. The mechanism is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anticancer Potential

Benzodiazole derivatives have also been investigated for their anticancer properties. The compound has been shown to induce apoptosis in cancer cell lines by activating intrinsic apoptotic pathways. In vitro studies demonstrated that it effectively inhibited the proliferation of several cancer cell lines, suggesting its potential as a lead compound for developing new anticancer agents .

Enzyme Inhibition

Another area of interest is the inhibition of key enzymes involved in disease processes. The compound has been evaluated for its inhibitory effects on enzymes such as acetylcholinesterase and butyrylcholinesterase, which are relevant in neurodegenerative diseases like Alzheimer's. The structure-activity relationship studies indicate that modifications on the benzodiazole ring can enhance enzyme inhibition potency .

Material Science Applications

Polymer Chemistry

In material science, benzodiazole derivatives are utilized as additives in polymer formulations to enhance thermal stability and UV resistance. The incorporation of this compound into polymer matrices has shown improved mechanical properties and increased longevity when exposed to environmental stressors .

Photovoltaic Devices

Recent advancements have explored the use of such compounds in organic photovoltaic devices. Their ability to absorb light and convert it into electrical energy makes them suitable candidates for use in solar cells. Studies have reported enhanced efficiency when these compounds are integrated into organic layers of photovoltaic cells .

Agricultural Chemistry Applications

Pesticidal Activity

The compound has been screened for potential pesticidal activities against various agricultural pests. Its efficacy in disrupting pest metabolism suggests it could serve as a natural pesticide alternative. Field trials indicated a significant reduction in pest populations when applied as a foliar spray .

Summary of Research Findings

The following table summarizes key findings related to the applications of this compound:

Comparison with Similar Compounds

Research Findings and Implications

- Synthetic Efficiency: The target compound’s synthesis avoids multi-step halogenation (cf. ), favoring one-pot methodologies, but yields remain unoptimized compared to sulfoxonium ylide derivatives () .

- Crystallographic Data : SHELX refinement () is critical for analyzing analogues like the hydrobromide salt in , where hydrogen bonding dominates lattice stability .

- Computational Modeling : AutoDock Vina () predicts that the target compound’s planar benzimidazole-thioether structure may favor tighter binding to hydrophobic enzyme pockets compared to bulkier triazole derivatives .

Q & A

Q. Basic

- X-ray Crystallography : Single-crystal analysis resolves bond lengths, angles, and torsion angles, confirming the spatial arrangement of the benzodiazole, sulfanyl, and methoxyphenyl groups. For example, analogous compounds show planar benzodiazole rings and dihedral angles of ~85° between the benzodiazole and aryl ketone moieties .

- NMR Spectroscopy :

- ¹H NMR : Distinct signals for methoxy protons (~δ 3.8 ppm), aromatic protons (δ 6.8–8.2 ppm), and benzodiazole NH protons (δ ~12.5 ppm, broad).

- ¹³C NMR : Carbonyl carbons appear at δ ~190 ppm, while benzodiazole carbons resonate at δ 120–150 ppm .

What methodologies are recommended for analyzing the compound’s potential biological activities, such as antimicrobial or anticancer properties?

Q. Intermediate

- In Vitro Assays :

- Antimicrobial : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi (e.g., S. aureus, C. albicans).

- Anticancer : MTT assays on cancer cell lines (e.g., MCF-7, HepG2) to assess IC₅₀ values.

- Mechanistic Studies : Enzyme inhibition assays (e.g., topoisomerase II for anticancer activity) and ROS generation measurements via fluorescence probes .

How can researchers address discrepancies in reported biological activity data for this compound across different studies?

Advanced

Discrepancies may arise from variations in:

- Purity : Use HPLC (≥95% purity) and elemental analysis to verify batch consistency.

- Assay Conditions : Standardize protocols (e.g., cell culture media, incubation time) and include positive controls (e.g., doxorubicin for cytotoxicity).

- Structural Confirmation : Re-validate structures via X-ray or 2D NMR (COSY, HSQC) to rule out isomerism or degradation products .

What strategies are effective in conducting structure-activity relationship (SAR) studies to enhance the compound’s pharmacological profile?

Q. Advanced

- Functional Group Modifications :

- Replace the methoxy group with electron-withdrawing groups (e.g., nitro) to alter electron density and binding affinity.

- Substitute the benzodiazole moiety with triazole or oxadiazole rings to assess heterocycle-specific interactions .

- Analog Synthesis : Prepare derivatives with varying sulfanyl chain lengths or substituted aryl groups to probe steric and electronic effects .

What computational approaches are utilized to predict the binding affinity and interaction mechanisms of this compound with biological targets?

Q. Advanced

- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., EGFR kinase). The benzodiazole and sulfanyl groups often form hydrogen bonds with active-site residues .

- QSAR Modeling : Correlate structural descriptors (e.g., logP, polar surface area) with bioactivity data to predict optimized derivatives .

How should researchers design experiments to evaluate the compound’s stability under various physiological conditions?

Q. Intermediate

- Hydrolytic Stability : Incubate the compound in buffers (pH 1–9) at 37°C and monitor degradation via HPLC.

- Thermal Stability : Use thermogravimetric analysis (TGA) to assess decomposition temperatures.

- Photostability : Expose to UV-Vis light (300–800 nm) and track changes using UV spectroscopy .

What are the key considerations when selecting solvents and catalysts for introducing the sulfanyl group during synthesis?

Q. Intermediate

- Solvents : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of thiols. Avoid protic solvents (e.g., ethanol) to prevent protonation of the thiolate intermediate.

- Catalysts : Use mild bases (K₂CO₃) to deprotonate thiols without inducing side reactions. Transition-metal catalysts (e.g., CuI) may accelerate thiol-ene couplings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.